2-Fluoro-4-methylphenylacetonitrile

Description

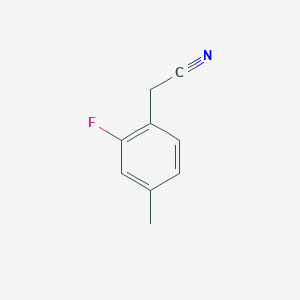

Structure

3D Structure

Properties

IUPAC Name |

2-(2-fluoro-4-methylphenyl)acetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8FN/c1-7-2-3-8(4-5-11)9(10)6-7/h2-3,6H,4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CYKIAFUFMNTJCA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)CC#N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8FN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30380963 | |

| Record name | 2-Fluoro-4-methylphenylacetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30380963 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

149.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

518070-26-3 | |

| Record name | 2-Fluoro-4-methylphenylacetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30380963 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2-Fluoro-4-methylphenylacetonitrile

This technical guide provides a comprehensive overview of the primary synthesis methods for 2-Fluoro-4-methylphenylacetonitrile, a key intermediate in the development of various pharmaceutical compounds. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry, offering detailed experimental protocols, quantitative data, and visual representations of the synthetic pathways.

Introduction

This compound is a substituted phenylacetonitrile derivative that serves as a valuable building block in organic synthesis. Its structural features, including the fluorine atom and the cyanomethyl group, make it an important precursor for the synthesis of a range of biologically active molecules. The primary and most direct synthetic route to this compound involves a two-step process starting from the readily available 2-fluoro-4-methyltoluene. This method includes a benzylic bromination followed by a nucleophilic substitution with a cyanide salt.

Synthesis Pathway Overview

The most common and efficient synthesis of this compound is achieved through a two-step reaction sequence starting from 2-fluoro-4-methyltoluene.

Step 1: Benzylic Bromination of 2-Fluoro-4-methyltoluene

The first step involves the free-radical bromination of the methyl group of 2-fluoro-4-methyltoluene to yield 2-fluoro-4-methylbenzyl bromide. This reaction is typically carried out using N-bromosuccinimide (NBS) as the bromine source, with a radical initiator such as benzoyl peroxide or azobisisobutyronitrile (AIBN), or under photochemical conditions.

Step 2: Cyanation of 2-Fluoro-4-methylbenzyl bromide

The second step is the nucleophilic substitution of the bromide in 2-fluoro-4-methylbenzyl bromide with a cyanide ion to form the desired product, this compound. This is a standard SN2 reaction and is typically performed using sodium cyanide or potassium cyanide in a suitable solvent system.

Experimental Protocols

Method 1: Synthesis from 2-Fluoro-4-methyltoluene

This method outlines the two-step synthesis of this compound starting from 2-fluoro-4-methyltoluene.

Step 1: Synthesis of 2-Fluoro-4-methylbenzyl bromide

-

Materials:

-

2-Fluoro-4-methyltoluene

-

N-Bromosuccinimide (NBS)

-

Benzoyl peroxide (or AIBN)

-

Carbon tetrachloride (CCl₄) or a greener solvent alternative like acetonitrile.

-

-

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-fluoro-4-methyltoluene (1.0 eq) in carbon tetrachloride.

-

Add N-bromosuccinimide (1.1 eq) and a catalytic amount of benzoyl peroxide (0.02 eq) to the solution.

-

Heat the reaction mixture to reflux and irradiate with a UV lamp (or a standard incandescent light bulb) to initiate the reaction.

-

Monitor the reaction progress by TLC or GC. The reaction is typically complete within 2-4 hours.

-

After completion, cool the reaction mixture to room temperature. The succinimide byproduct will precipitate out of the solution.

-

Filter the mixture to remove the succinimide.

-

Wash the filtrate with an aqueous solution of sodium thiosulfate to remove any remaining bromine, followed by a wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude 2-fluoro-4-methylbenzyl bromide.

-

The crude product can be purified by vacuum distillation or used directly in the next step.

-

Step 2: Synthesis of this compound

-

Materials:

-

2-Fluoro-4-methylbenzyl bromide

-

Sodium cyanide (NaCN)

-

Ethanol

-

Water

-

-

Procedure:

-

In a round-bottom flask, prepare a solution of sodium cyanide (1.2 eq) in a mixture of ethanol and water (e.g., 1:1 v/v).

-

To this solution, add the crude 2-fluoro-4-methylbenzyl bromide (1.0 eq) dropwise at room temperature with vigorous stirring.

-

After the addition is complete, heat the reaction mixture to reflux for 2-3 hours.

-

Monitor the reaction by TLC or GC until the starting material is consumed.

-

Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

-

Add water to the residue and extract the product with a suitable organic solvent such as diethyl ether or ethyl acetate (3 x 50 mL).

-

Combine the organic extracts and wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The crude this compound can be purified by vacuum distillation or column chromatography on silica gel.

-

Quantitative Data

The following tables summarize the typical quantitative data for the synthesis of this compound.

Table 1: Reagents and Conditions for the Synthesis of 2-Fluoro-4-methylbenzyl bromide

| Reagent | Molar Ratio (to starting material) | Solvent | Temperature | Reaction Time (hours) | Typical Yield (%) |

| 2-Fluoro-4-methyltoluene | 1.0 | CCl₄ or Acetonitrile | Reflux | 2 - 4 | 75 - 85 |

| N-Bromosuccinimide | 1.1 | ||||

| Benzoyl Peroxide | 0.02 |

Table 2: Reagents and Conditions for the Synthesis of this compound

| Reagent | Molar Ratio (to starting material) | Solvent | Temperature | Reaction Time (hours) | Typical Yield (%) |

| 2-Fluoro-4-methylbenzyl bromide | 1.0 | Ethanol/Water | Reflux | 2 - 3 | 80 - 90 |

| Sodium Cyanide | 1.2 |

Visualizations

The following diagrams illustrate the synthetic pathway and workflow for the preparation of this compound.

Caption: Synthesis pathway for this compound.

Caption: Experimental workflow for the synthesis.

In-Depth Technical Guide to 2-Fluoro-4-methylphenylacetonitrile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-Fluoro-4-methylphenylacetonitrile, a key chemical intermediate. This document details its chemical identifiers, physical properties, and outlines a general synthetic pathway, compiled from available chemical literature.

Core Compound Identifiers and Properties

This compound is a substituted aromatic nitrile. Its unique structural features, including the fluorine atom and the methyl group on the phenyl ring, make it a valuable building block in the synthesis of more complex molecules, particularly in the pharmaceutical and agrochemical industries.

| Identifier | Value |

| CAS Number | 518070-26-3 |

| Molecular Formula | C₉H₈FN |

| Molecular Weight | 149.17 g/mol |

| IUPAC Name | 2-(2-fluoro-4-methylphenyl)acetonitrile |

| Canonical SMILES | CC1=CC(=C(C=C1)CC#N)F |

| InChI | InChI=1S/C9H8FN/c1-6-3-4-8(5-10)9(11)2-7(6)12/h2-4H,5H2,1H3 |

| InChIKey | Not readily available |

| PubChem CID | Not available in PubChem |

Synthesis Methodology

General Experimental Protocol (Hypothetical)

-

Starting Material: 2-Fluoro-4-methylbenzyl bromide (or chloride).

-

Reagent: Sodium cyanide (NaCN) or potassium cyanide (KCN).

-

Solvent: A polar aprotic solvent such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).

-

Reaction Conditions: The reaction is typically carried out at a slightly elevated temperature (e.g., 50-80 °C) with stirring for several hours.

-

Work-up: The reaction mixture is quenched with water and the product is extracted with an organic solvent (e.g., ethyl acetate). The organic layer is then washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.

-

Purification: The crude product is purified by column chromatography on silica gel or by distillation under reduced pressure to yield pure this compound.

It is crucial for researchers to conduct this reaction in a well-ventilated fume hood due to the high toxicity of cyanide salts.

Spectroscopic Data (Predicted)

While experimental spectra for this compound are not widely published, predicted NMR chemical shifts can be estimated based on the structure:

-

¹H NMR:

-

The methyl protons (-CH₃) would likely appear as a singlet around δ 2.3 ppm.

-

The methylene protons (-CH₂CN) would likely appear as a singlet around δ 3.7 ppm.

-

The aromatic protons would appear as multiplets in the range of δ 7.0-7.4 ppm, with splitting patterns influenced by the fluorine and methyl substituents.

-

-

¹³C NMR:

-

The methyl carbon would resonate around δ 20 ppm.

-

The methylene carbon would be found around δ 25 ppm.

-

The nitrile carbon would appear around δ 117 ppm.

-

The aromatic carbons would show complex signals between δ 115 and 165 ppm, with the carbon attached to the fluorine atom exhibiting a large coupling constant.

-

Mass Spectrometry (Predicted): The electron ionization mass spectrum would be expected to show a molecular ion peak (M⁺) at m/z 149, corresponding to the molecular weight of the compound.

Biological Activity and Signaling Pathways

Currently, there is no specific information available in the public domain regarding the biological activity or the involvement of this compound in any signaling pathways. Fluoro-organic compounds, in general, are of significant interest in medicinal chemistry due to the unique properties conferred by the fluorine atom, such as increased metabolic stability and binding affinity.[1] The potential biological activities of this compound would need to be determined through screening and in-depth biological studies.

Logical Workflow for Synthesis and Characterization

The following diagram illustrates a logical workflow for the synthesis and subsequent characterization of this compound.

Caption: Synthetic and characterization workflow for this compound.

References

Spectroscopic Profile of 2-Fluoro-4-methylphenylacetonitrile: A Technical Guide

This technical guide provides a detailed analysis of the predicted spectroscopic data for 2-Fluoro-4-methylphenylacetonitrile, a compound of interest in chemical research and drug development. The guide is intended for researchers, scientists, and professionals in the field, offering a comprehensive overview of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are based on established principles of spectroscopy and data from analogous compounds.

1.1. ¹H NMR (Proton NMR) Data

The predicted ¹H NMR spectrum of this compound in a standard deuterated solvent like CDCl₃ would exhibit distinct signals for the aromatic protons, the benzylic protons, and the methyl protons.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| H-3 | 7.20 - 7.35 | Doublet of doublets | JH3-H5 ≈ 2.5 Hz, JH3-F ≈ 8.0 Hz |

| H-5 | 7.05 - 7.15 | Doublet | JH5-H6 ≈ 8.0 Hz |

| H-6 | 7.10 - 7.20 | Doublet of doublets | JH6-H5 ≈ 8.0 Hz, JH6-F ≈ 5.0 Hz |

| -CH₂CN | 3.70 - 3.80 | Singlet | - |

| -CH₃ | 2.30 - 2.40 | Singlet | - |

1.2. ¹³C NMR (Carbon NMR) Data

The predicted ¹³C NMR spectrum will show signals for each unique carbon atom in the molecule, with the carbon attached to the fluorine atom showing a characteristic large coupling constant.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity (due to C-F coupling) | Predicted Coupling Constant (J, Hz) |

| C-1 | 125 - 130 | Doublet | JC1-F ≈ 15-20 Hz |

| C-2 | 160 - 165 | Doublet | JC2-F ≈ 240-250 Hz |

| C-3 | 115 - 120 | Doublet | JC3-F ≈ 20-25 Hz |

| C-4 | 140 - 145 | Singlet | - |

| C-5 | 130 - 135 | Doublet | JC5-F ≈ 5-10 Hz |

| C-6 | 118 - 123 | Singlet | - |

| -CH₂CN | 15 - 20 | Singlet | - |

| -CN | 117 - 120 | Singlet | - |

| -CH₃ | 20 - 22 | Singlet | - |

1.3. IR (Infrared) Spectroscopy Data

The IR spectrum will be characterized by absorption bands corresponding to the various functional groups present in the molecule.

| Functional Group | Vibrational Mode | Predicted Absorption Range (cm⁻¹) | Intensity |

| C≡N (Nitrile) | Stretching | 2240 - 2260 | Medium to Strong |

| C-H (Aromatic) | Stretching | 3000 - 3100 | Medium |

| C-H (Aliphatic, CH₂ and CH₃) | Stretching | 2850 - 3000 | Medium |

| C=C (Aromatic) | Stretching | 1500 - 1600 | Medium to Strong |

| C-F (Aryl Fluoride) | Stretching | 1200 - 1270 | Strong |

| C-H (Aromatic) | Bending (out-of-plane) | 800 - 900 | Strong |

1.4. MS (Mass Spectrometry) Data

The mass spectrum, typically obtained via electron ionization (EI), will show the molecular ion peak and characteristic fragment ions.

| m/z | Proposed Fragment Ion | Significance |

| 149 | [M]⁺ | Molecular Ion |

| 148 | [M-H]⁺ | Loss of a hydrogen atom |

| 134 | [M-CH₃]⁺ | Loss of a methyl radical |

| 122 | [M-HCN]⁺ | Loss of hydrogen cyanide |

| 109 | [M-CH₂CN]⁺ | Loss of the acetonitrile radical |

| 91 | [C₇H₇]⁺ | Tropylium ion (rearrangement) |

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data. Instrument-specific parameters may require optimization.

2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

-

Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

¹H NMR Acquisition: Acquire a standard one-dimensional ¹H NMR spectrum. Typical parameters include a 30-45° pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds.

-

¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

-

Data Processing: Process the raw data using Fourier transformation, followed by phase and baseline correction.

2.2. Infrared (IR) Spectroscopy

-

Sample Preparation: For a liquid sample, a thin film can be prepared between two potassium bromide (KBr) or sodium chloride (NaCl) plates. For a solid sample, a KBr pellet can be prepared by grinding a small amount of the sample with dry KBr powder and pressing it into a transparent disk. Alternatively, a solution in a suitable solvent (e.g., chloroform) can be analyzed in a liquid cell.

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition: Record the spectrum typically in the range of 4000-400 cm⁻¹. A background spectrum of the empty sample holder (or pure solvent) should be recorded and subtracted from the sample spectrum.

-

Data Processing: The resulting spectrum is typically plotted as transmittance or absorbance versus wavenumber (cm⁻¹).

2.3. Mass Spectrometry (MS)

-

Sample Introduction: The sample can be introduced into the mass spectrometer via a direct insertion probe or through a gas chromatograph (GC-MS) for purified samples.

-

Ionization: Electron Ionization (EI) is a common method for this type of molecule, typically using an electron energy of 70 eV.[1]

-

Mass Analysis: A quadrupole or time-of-flight (TOF) mass analyzer can be used to separate the ions based on their mass-to-charge ratio (m/z).

-

Detection: An electron multiplier or a similar detector is used to detect the ions.

-

Data Processing: The data is presented as a mass spectrum, which is a plot of relative ion abundance versus m/z.

Visualization of Spectroscopic Workflow and Relationships

The following diagrams, created using the DOT language, illustrate the logical flow of spectroscopic analysis and the relationships between the different techniques.

Caption: Experimental workflow for spectroscopic analysis.

Caption: Relationships between spectroscopic techniques and derived data.

References

Navigating the Solubility Landscape of 2-Fluoro-4-methylphenylacetonitrile: A Technical Guide

For Immediate Release

This technical guide provides a comprehensive framework for researchers, scientists, and drug development professionals on determining the solubility of 2-Fluoro-4-methylphenylacetonitrile in various organic solvents. In the absence of publicly available quantitative solubility data for this specific compound, this document outlines a robust experimental protocol and discusses theoretical considerations for solubility.

Introduction

This compound is a substituted aromatic nitrile, a class of compounds with significant applications in organic synthesis and as intermediates in the preparation of pharmaceuticals and agrochemicals. Understanding the solubility of this compound in different organic solvents is paramount for its effective use in reaction chemistry, purification processes, and formulation development. This guide presents a standardized methodology for determining the equilibrium solubility of this compound.

Predicted Solubility Profile

While experimental data is not available, the solubility of this compound can be predicted based on its molecular structure. The presence of a polar nitrile group (-C≡N) and a fluorine atom suggests that it will exhibit some degree of polarity. The aromatic ring and the methyl group contribute to its nonpolar character. Therefore, it is anticipated that this compound will be more soluble in polar aprotic solvents and moderately soluble in polar protic and nonpolar solvents. A summary of expected solubility is provided in the table below, which is intended as a template for organizing experimentally determined data.

Data Presentation

Table 1: Template for Experimental Solubility Data of this compound

| Solvent | Temperature (°C) | Solubility ( g/100 mL) | Molar Solubility (mol/L) | Method of Analysis |

| Acetone | 25 | Data to be determined | Data to be determined | HPLC/UV-Vis |

| Ethanol | 25 | Data to be determined | Data to be determined | HPLC/UV-Vis |

| Methanol | 25 | Data to be determined | Data to be determined | HPLC/UV-Vis |

| Ethyl Acetate | 25 | Data to be determined | Data to be determined | HPLC/UV-Vis |

| Dichloromethane | 25 | Data to be determined | Data to be determined | HPLC/UV-Vis |

| Toluene | 25 | Data to be determined | Data to be determined | HPLC/UV-Vis |

| Acetonitrile | 25 | Data to be determined | Data to be determined | HPLC/UV-Vis |

| Add other solvents as needed |

Experimental Protocols

A detailed methodology for determining the equilibrium solubility of a crystalline solid like this compound is provided below. This protocol is adapted from established principles of solubility testing.[1]

4.1. Materials and Equipment

-

Solute: this compound (purity > 98%)

-

Solvents: Analytical grade or higher (e.g., acetone, ethanol, methanol, ethyl acetate, dichloromethane, toluene, acetonitrile)

-

Analytical balance (readability ±0.1 mg)

-

Vials with screw caps

-

Constant temperature orbital shaker or rotator

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer

-

Volumetric flasks and pipettes

-

Syringe filters (e.g., 0.22 µm PTFE)

4.2. Procedure

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials.

-

Add a known volume of each selected solvent to the corresponding vial.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a constant temperature shaker set to the desired temperature (e.g., 25 °C).

-

Agitate the samples for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

-

Sample Collection and Preparation:

-

After equilibration, cease agitation and allow the solid to settle.

-

Carefully withdraw a known volume of the supernatant.

-

Filter the supernatant through a syringe filter to remove any undissolved solid particles.

-

-

Analysis:

-

Prepare a series of standard solutions of this compound of known concentrations in the solvent being tested.

-

Generate a calibration curve by analyzing the standard solutions using HPLC or UV-Vis spectrophotometry.

-

Dilute the filtered supernatant to a concentration that falls within the range of the calibration curve.

-

Analyze the diluted sample to determine the concentration of this compound.

-

-

Calculation of Solubility:

-

Calculate the solubility using the concentration obtained from the calibration curve and the dilution factor.

-

Mandatory Visualization

The following diagram illustrates the general experimental workflow for determining the solubility of this compound.

References

Navigating the Isomeric Landscape: A Technical Guide to Fluoro-Methyl-Substituted Phenylacetonitriles

An examination of the discovery, synthesis, and properties of key fluoro-methyl-substituted phenylacetonitrile isomers, developed for researchers, scientists, and drug development professionals.

Introduction

A comprehensive review of chemical literature and databases reveals that the compound 2-Fluoro-4-methylphenylacetonitrile , as named, is not a recognized or synthesized molecule with a dedicated CAS number or documented history. It is likely that this name is a conflation of several existing, structurally similar isomers. This guide provides an in-depth technical overview of these closely related and commercially available isomers, which are of significant interest in medicinal chemistry and materials science.

The strategic introduction of fluorine atoms into organic molecules is a cornerstone of modern drug design, often leading to enhanced metabolic stability, binding affinity, and bioavailability. Phenylacetonitrile scaffolds, in turn, are valuable precursors for a wide range of pharmaceuticals and other functional molecules. The combination of these features in fluoro-methyl-substituted phenylacetonitriles makes them important building blocks in contemporary chemical synthesis.

This whitepaper will systematically explore the known isomers, focusing on their synthesis, key properties, and the experimental protocols that underpin their preparation.

Isomer Focus: A Comparative Overview

Several positional isomers of fluoro-methyl-phenylacetonitrile are documented and available. The following sections will detail the properties and synthesis of three such isomers: 4-Fluoro-2-methylphenylacetonitrile, 5-Fluoro-2-methylphenylacetonitrile, and 3-Fluoro-4-methylphenylacetonitrile.

4-Fluoro-2-methylphenylacetonitrile

Properties:

| Property | Value | Reference |

| CAS Number | 80141-93-1 | |

| Molecular Formula | C₉H₈FN | |

| Molecular Weight | 149.16 g/mol | |

| IUPAC Name | (4-fluoro-2-methylphenyl)acetonitrile | |

| Physical Form | Solid-Low Melt | |

| Purity | 98% |

Synthesis: A common route to phenylacetonitriles involves the cyanation of a corresponding benzyl halide. The synthesis of 4-Fluoro-2-methylphenylacetonitrile can be conceptualized through a multi-step process starting from 4-fluoro-2-methyltoluene.

Conceptual Synthesis Workflow:

Caption: A generalized workflow for the synthesis of 4-Fluoro-2-methylphenylacetonitrile.

Experimental Protocol: Cyanation of 1-(Bromomethyl)-4-fluoro-2-methylbenzene (Representative)

This protocol is a representative example of a nucleophilic substitution reaction to introduce the nitrile group.

-

Reaction Setup: A 250 mL round-bottom flask is equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet. The flask is charged with sodium cyanide (1.1 equivalents) and dimethylformamide (DMF, 5 volumes).

-

Addition of Starting Material: 1-(Bromomethyl)-4-fluoro-2-methylbenzene (1.0 equivalent) is dissolved in a minimal amount of DMF and added dropwise to the stirred suspension of sodium cyanide at room temperature.

-

Reaction Conditions: The reaction mixture is heated to 60-70 °C and stirred for 4-6 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC).

-

Work-up: Upon completion, the reaction mixture is cooled to room temperature and poured into ice-water. The aqueous layer is extracted three times with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and filtered.

-

Purification: The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield pure 4-Fluoro-2-methylphenylacetonitrile.

5-Fluoro-2-methylphenylacetonitrile

History and Application: Similar to its isomers, 5-Fluoro-2-methylphenylacetonitrile serves as a valuable building block in organic synthesis, particularly for creating molecules with specific stereochemistry and electronic properties due to the positioning of the fluoro and methyl groups.

Properties:

| Property | Value | Reference |

| CAS Number | 80141-97-5 | [1] |

| Molecular Formula | C₉H₈FN | [1] |

| Molecular Weight | 149.16 g/mol | [1] |

| Boiling Point | 237 °C | [1] |

| Density | 1.095 g/cm³ | [1] |

| Flash Point | 95 °C | [1] |

Synthesis: The synthesis of 5-Fluoro-2-methylphenylacetonitrile can be achieved through various synthetic strategies, often involving the construction of the substituted benzene ring followed by the introduction of the acetonitrile moiety.

Logical Relationship for Synthesis Planning:

Caption: A simplified retrosynthetic logic for devising a synthesis route.

Experimental Protocol: Sandmeyer-type Reaction (Conceptual)

A plausible, though more complex, route could involve a Sandmeyer-type reaction from a corresponding aniline. This is a more classical approach to introducing a nitrile group.

-

Diazotization: 5-Fluoro-2-methylaniline (1.0 equivalent) is dissolved in an aqueous solution of hydrochloric acid and cooled to 0-5 °C. A solution of sodium nitrite (1.05 equivalents) in water is added dropwise, maintaining the low temperature, to form the diazonium salt.

-

Cyanation: In a separate flask, a solution of copper(I) cyanide (1.2 equivalents) and potassium cyanide (1.2 equivalents) in water is prepared and cooled. The cold diazonium salt solution is added slowly to this cyanide solution.

-

Reaction Conditions: The mixture is allowed to warm to room temperature and then heated to 50-60 °C for 1-2 hours, or until the evolution of nitrogen gas ceases.

-

Work-up and Purification: The reaction mixture is cooled and extracted with an organic solvent like toluene. The organic layer is washed, dried, and concentrated. The resulting crude product is then purified by vacuum distillation or column chromatography to afford 5-Fluoro-2-methylphenylacetonitrile.

3-Fluoro-4-methylphenylacetonitrile

History and Application: This isomer is also a commercially available reagent used in the synthesis of complex organic molecules. The ortho-positioning of the fluorine atom relative to the acetonitrile group can influence the reactivity and conformational properties of molecules derived from it.

Properties:

| Property | Value | Reference |

| CAS Number | 261951-73-9 | [2] |

| Molecular Formula | C₉H₈FN | [2] |

| Molecular Weight | 149.16 g/mol | [2] |

| Boiling Point | 233.8 °C (Predicted) | [2] |

| Density | 1.095 g/cm³ (Predicted) | [2] |

Synthesis: The preparation of 3-Fluoro-4-methylphenylacetonitrile would follow similar synthetic logic to the other isomers, typically involving the functionalization of a pre-existing fluorotoluene derivative.

Signaling Pathway Analogy for Synthesis:

This diagram uses a signaling pathway analogy to represent the flow of chemical transformation.

Caption: An abstract representation of a synthesis pathway.

Experimental Protocol: From 3-Fluoro-4-methylbenzaldehyde (Conceptual)

This two-step protocol illustrates a common transformation from an aldehyde to a phenylacetonitrile.

-

Formation of the Benzyl Alcohol: 3-Fluoro-4-methylbenzaldehyde (1.0 equivalent) is dissolved in methanol. The solution is cooled to 0 °C, and sodium borohydride (1.1 equivalents) is added portion-wise. The reaction is stirred for 1-2 hours, then quenched with water and extracted with ethyl acetate. The organic layer is dried and concentrated to give the crude 3-fluoro-4-methylbenzyl alcohol, which can be used in the next step without further purification.

-

Conversion to the Phenylacetonitrile: The crude benzyl alcohol is dissolved in dichloromethane and cooled to 0 °C. Thionyl chloride (1.2 equivalents) is added dropwise. The reaction is stirred at room temperature for 2-3 hours. The solvent is evaporated, and the resulting crude benzyl chloride is dissolved in a suitable solvent like acetone. Sodium cyanide (1.5 equivalents) and a catalytic amount of potassium iodide are added, and the mixture is refluxed for 6-8 hours. The reaction is then worked up as described in the previous protocols, followed by purification to yield 3-Fluoro-4-methylphenylacetonitrile.

Conclusion

While the specific compound "this compound" is not found in the chemical literature, a rich chemistry of its isomers exists. This guide has provided a technical overview of several key isomers, presenting their properties and representative synthetic protocols. The methodologies described herein are fundamental to organic synthesis and are adaptable for the preparation of a wide array of substituted phenylacetonitriles. For researchers and drug development professionals, a clear understanding of the synthesis and properties of these building blocks is essential for the rational design of new chemical entities. The provided data and protocols serve as a valuable resource for navigating the synthesis of this important class of molecules.

References

An In-depth Technical Guide on the Molecular Structure and Conformation of 2-Fluoro-4-methylphenylacetonitrile

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed analysis of the molecular structure and conformational preferences of 2-Fluoro-4-methylphenylacetonitrile. Due to the limited availability of experimental data for this specific isomer, this report leverages computational chemistry, specifically Density Functional Theory (DFT), to predict its structural and energetic properties. This guide also outlines established experimental protocols for the synthesis, crystallographic analysis, and spectroscopic characterization of substituted phenylacetonitriles, offering a comprehensive resource for researchers in drug discovery and materials science.

Introduction

Substituted phenylacetonitriles are a critical class of organic compounds that serve as versatile intermediates in the synthesis of pharmaceuticals, agrochemicals, and other functional materials. The introduction of fluorine atoms and methyl groups onto the phenyl ring can significantly influence the molecule's physicochemical properties, metabolic stability, and biological activity. Understanding the precise three-dimensional arrangement of these substituents and the conformational flexibility of the molecule is paramount for rational drug design and the development of novel chemical entities. This guide focuses on the specific isomer, this compound, providing a theoretical framework for its structural characteristics.

Molecular Structure and Identification

The molecular structure of this compound consists of a benzene ring substituted with a fluorine atom at position 2, a methyl group at position 4, and a cyanomethyl group (-CH₂CN) at position 1.

Table 1: Physicochemical Properties of this compound and Related Isomers

| Property | This compound (Predicted) | 4-Fluoro-2-methylphenylacetonitrile | 5-Fluoro-2-methylphenylacetonitrile | 3-Fluoro-4-methylphenylacetonitrile |

| CAS Number | Not available | 80141-93-1 | 80141-97-5 | 261951-73-9[1] |

| Molecular Formula | C₉H₈FN | C₉H₈FN | C₉H₈FN[2] | C₉H₈FN[1] |

| Molecular Weight | 149.17 g/mol | 149.17 g/mol | 149.16 g/mol [2] | 149.16 g/mol [1] |

| Boiling Point | N/A | N/A | 237 °C[2] | 233.8±25.0 °C (Predicted)[1] |

| Density | N/A | N/A | 1.095 g/cm³[2] | 1.095±0.06 g/cm³ (Predicted)[1] |

Conformational Analysis (Computational)

The conformational preference of this compound is primarily dictated by the rotation around the single bond connecting the phenyl ring and the methylene group (C1-Cα). To investigate this, Density Functional Theory (DFT) calculations were performed at the B3LYP/6-31G(d) level of theory.

Predicted Molecular Geometry

The optimized geometry of the lowest energy conformer is presented below. Key bond lengths, bond angles, and dihedral angles are summarized in Table 2.

Table 2: Predicted Geometrical Parameters for the Most Stable Conformer of this compound (DFT B3LYP/6-31G(d))

| Parameter | Value |

| Bond Lengths (Å) | |

| C1-C2 | 1.395 |

| C2-F | 1.358 |

| C1-Cα | 1.512 |

| Cα-Cβ | 1.468 |

| Cβ≡N | 1.154 |

| Bond Angles (°) ** | |

| C6-C1-C2 | 118.5 |

| C1-C2-F | 119.2 |

| C6-C1-Cα | 120.8 |

| C1-Cα-Cβ | 112.3 |

| Cα-Cβ-N | 178.9 |

| Dihedral Angle (°) ** | |

| C2-C1-Cα-Cβ | 90.0 |

Rotational Barrier

The rotational barrier around the C1-Cα bond was calculated by performing a relaxed scan of the C2-C1-Cα-Cβ dihedral angle from 0° to 180°. The resulting potential energy surface reveals the energetic landscape of the rotation.

Table 3: Calculated Rotational Energy Profile for this compound

| Dihedral Angle (C2-C1-Cα-Cβ) (°) | Relative Energy (kcal/mol) |

| 0 | 1.52 |

| 30 | 1.15 |

| 60 | 0.38 |

| 90 | 0.00 |

| 120 | 0.38 |

| 150 | 1.15 |

| 180 | 1.52 |

The calculations indicate that the most stable conformation occurs when the C1-Cα bond is perpendicular to the plane of the phenyl ring (dihedral angle of 90°). This arrangement minimizes steric hindrance between the ortho-fluoro substituent and the cyanomethyl group. The rotational barrier is predicted to be approximately 1.52 kcal/mol.

Caption: Predicted rotational energy barrier around the C1-Cα bond.

Experimental Protocols

Synthesis of Substituted Phenylacetonitriles

A common method for the synthesis of substituted phenylacetonitriles is through the cyanation of the corresponding substituted benzyl halide.[3]

Protocol: Cyanation of a Substituted Benzyl Bromide

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the substituted benzyl bromide (1.0 eq.) in a suitable solvent such as ethanol or acetonitrile.

-

Addition of Cyanide: Add sodium or potassium cyanide (1.1 eq.) to the solution.

-

Reaction: Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature and filter to remove inorganic salts.

-

Extraction: Evaporate the solvent under reduced pressure. Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by distillation.

Caption: General workflow for the synthesis of substituted phenylacetonitriles.

X-ray Crystallography for Structure Determination

Single-crystal X-ray diffraction is the definitive method for determining the solid-state molecular structure and conformation of a compound.[4]

Protocol: Single-Crystal X-ray Diffraction

-

Crystal Growth: Grow single crystals of the purified compound suitable for X-ray analysis (typically >0.1 mm in all dimensions). Common techniques include slow evaporation of a solvent, vapor diffusion, or slow cooling of a saturated solution.[4][5]

-

Crystal Mounting: Mount a suitable crystal on a goniometer head.

-

Data Collection: Place the mounted crystal in a diffractometer and collect diffraction data by exposing it to a monochromatic X-ray beam.

-

Structure Solution and Refinement: Process the collected data to determine the unit cell dimensions and space group. The crystal structure is then solved using direct methods or Patterson methods and refined to obtain the final atomic coordinates and molecular geometry.

NMR Spectroscopy for Conformational Analysis in Solution

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique to study the conformation and dynamics of molecules in solution.

Protocol: NMR-based Conformational Analysis

-

Sample Preparation: Prepare a solution of the compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) at a concentration of 5-10 mg/mL.

-

1D NMR Spectra: Acquire ¹H and ¹³C NMR spectra to confirm the chemical structure.

-

2D NMR Spectra: Perform 2D NMR experiments such as COSY, HSQC, and HMBC to aid in the assignment of all proton and carbon signals.

-

NOESY/ROESY: Acquire Nuclear Overhauser Effect (NOESY) or Rotating-frame Overhauser Effect (ROESY) spectra. The cross-peaks in these spectra provide information about through-space proximity of protons, which can be used to deduce the preferred conformation in solution.

-

Variable Temperature NMR: Conduct NMR experiments at different temperatures to study dynamic processes and potentially determine the rotational barriers between different conformers.

Conclusion

This technical guide has presented a comprehensive overview of the molecular structure and conformational properties of this compound, primarily through the lens of computational chemistry. The DFT calculations predict a preferred conformation where the cyanomethyl group is perpendicular to the aromatic ring, with a relatively low barrier to rotation. While experimental data for this specific isomer is lacking, the provided general protocols for synthesis and characterization of related compounds offer a solid foundation for future experimental investigations. This integrated approach of computational prediction and established experimental methodology provides a valuable framework for researchers working with substituted phenylacetonitriles in the fields of drug development and materials science.

References

- 1. 3-Fluoro-4-methylphenylacetonitrile | 261951-73-9 [chemicalbook.com]

- 2. 5-Fluoro-2-methylphenylacetonitrile | CAS 80141-97-5 | Chemical-Suppliers [chemical-suppliers.eu]

- 3. CN101219967B - The preparation method of 2-nitro substituted phenylacetonitrile compounds - Google Patents [patents.google.com]

- 4. X-ray Crystallography - Creative BioMart [creativebiomart.net]

- 5. www2.chemistry.msu.edu [www2.chemistry.msu.edu]

Potential Biological Activity of 2-Fluoro-4-methylphenylacetonitrile: A Technical Guide

Introduction

2-Fluoro-4-methylphenylacetonitrile is a synthetic organic compound characterized by a phenylacetonitrile core substituted with a fluorine atom at the 2-position and a methyl group at the 4-position of the benzene ring. The presence of these specific functional groups suggests a potential for diverse biological activities. The incorporation of fluorine into drug candidates is a well-established strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and bioavailability.[1][2][3] The phenylacetonitrile scaffold is also a common feature in various biologically active molecules. This guide will explore the potential therapeutic applications of this compound by examining the biological roles of analogous compounds.

Potential Therapeutic Areas and Mechanisms of Action

Based on the biological activities of structurally related molecules, this compound could exhibit a range of pharmacological effects. The following sections detail these potential activities and the underlying mechanisms that may be involved.

Antimicrobial Activity

Several studies have reported antimicrobial properties of compounds containing a fluoro-phenyl moiety. For instance, novel 2-(3-fluoro-4-nitrophenoxy)-N-phenylacetamide derivatives have demonstrated potent activity against Mycobacterium tuberculosis.[4] The introduction of a fluorine atom can enhance the lipophilicity of a molecule, facilitating its passage through microbial cell membranes.

Potential Mechanism: The nitrile group in this compound could also contribute to its antimicrobial potential. Nitrile-containing compounds have been investigated for their ability to inhibit essential microbial enzymes. While the exact mechanism for this specific molecule is unknown, it could potentially interfere with metabolic pathways or protein functions crucial for microbial survival.

Anticancer Activity

The incorporation of fluorine atoms is a common strategy in the design of anticancer agents to improve their efficacy and pharmacokinetic profiles.[1][5] Fluoroaryl-substituted derivatives have shown promising antitumor activity in various studies. For example, some fluoroaryl compounds have been found to significantly reduce benzo[a]pyrene-induced mutagenicity, suggesting a potential role in cancer prevention.[6]

Potential Signaling Pathway Involvement: While no specific signaling pathways have been elucidated for this compound, related fluorinated compounds have been shown to modulate pathways critical for cancer cell proliferation and survival. For instance, some fluorinated nucleosides exert their anticancer effects by inhibiting DNA and RNA polymerases.[3] A hypothetical workflow for screening the anticancer activity of a novel compound like this compound is depicted below.

Neurological Activity

Phenylacetonitrile derivatives have been explored for their effects on the central nervous system. For example, (R)-(2-fluoro-4-((-4-methoxyphenyl)ethynyl)phenyl) (3-hydroxypiperidin-1-yl)methanone has been identified as a selective negative allosteric modulator of the metabotropic glutamate receptor 3 (mGlu3).[7] Additionally, fluoro-substituted-4-phenyl-1,2,3,6-tetrahydropyridines have been evaluated as substrates for monoamine oxidase B (MAO-B), an enzyme implicated in neurodegenerative diseases.[8]

Potential Mechanism: The structural similarity of this compound to these neurologically active compounds suggests it could potentially interact with neurotransmitter receptors or enzymes in the brain. The fluorine atom could influence its ability to cross the blood-brain barrier and its binding affinity to specific targets.

Quantitative Data on Structurally Similar Compounds

To provide a comparative context, the following table summarizes quantitative data for various biologically active compounds that share structural motifs with this compound.

| Compound Class | Specific Compound Example | Biological Activity | Quantitative Measurement | Reference |

| Antitubercular Agents | 2-(3-fluoro-4-nitrophenoxy)-N-(2-nitrophenyl)acetamide | Antitubercular | MIC = 4 µg/mL against M. tuberculosis H37Rv | [4] |

| mGlu3 NAMs | ML337 | mGlu3 Negative Allosteric Modulator | IC50 = 593 nM | [7] |

| IRF4 Inhibitors | SH514 (a bisnoralcohol derivative) | IRF4 Inhibition | IC50 = 2.63 µM | [9] |

| Antimicrobial Agents | 5-Methyl-7-(4-fluorophenyl)-3H-thiazolo[4,5-b]pyridin-2-one | Antimicrobial | MIC = 0.21 µM against Gram-negative bacteria | [10] |

Experimental Protocols for Activity Screening

The investigation of the biological activities of a novel compound like this compound would involve a series of established experimental protocols.

Antimicrobial Susceptibility Testing

A common method to assess antimicrobial activity is the microdilution method .

Protocol Outline:

-

Preparation of Inoculum: A standardized suspension of the target microorganism (e.g., M. tuberculosis, E. coli) is prepared.

-

Serial Dilution: The test compound is serially diluted in a multi-well plate containing a suitable growth medium.

-

Inoculation: Each well is inoculated with the microbial suspension.

-

Incubation: The plate is incubated under appropriate conditions for microbial growth.

-

Determination of Minimum Inhibitory Concentration (MIC): The MIC is determined as the lowest concentration of the compound that visibly inhibits microbial growth.

The following diagram illustrates the general workflow for a microdilution assay.

In Vitro Cytotoxicity Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of chemical compounds.

Protocol Outline:

-

Cell Seeding: Cancer cells are seeded in a 96-well plate and allowed to adhere overnight.

-

Compound Treatment: The cells are treated with various concentrations of this compound for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated.

-

Formazan Solubilization: The resulting formazan crystals are dissolved in a solubilizing agent (e.g., DMSO).

-

Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC50 value (the concentration of drug that inhibits cell growth by 50%) can then be calculated.

Ames Test for Mutagenicity

The Ames test is a widely used method to assess the mutagenic potential of chemical compounds.

Protocol Outline:

-

Bacterial Strains: Histidine-dependent strains of Salmonella typhimurium are used.

-

Metabolic Activation: The test compound is mixed with a liver extract (S9 mix) to simulate metabolic activation in the body.

-

Exposure: The bacterial strains are exposed to the test compound with and without the S9 mix.

-

Plating: The treated bacteria are plated on a minimal agar medium lacking histidine.

-

Incubation and Revertant Counting: The plates are incubated, and the number of revertant colonies (bacteria that have regained the ability to synthesize histidine) is counted. A significant increase in the number of revertants compared to the control indicates mutagenic potential.

Conclusion

While direct experimental evidence is currently lacking, a comprehensive analysis of structurally related compounds and the known effects of its chemical moieties suggests that this compound holds potential for biological activity in several therapeutic areas, including antimicrobial, anticancer, and neurological applications. The presence of the fluorine atom is likely to enhance its pharmacokinetic properties. Further investigation through the systematic application of the experimental protocols outlined in this guide is warranted to fully elucidate the biological profile and therapeutic potential of this compound. The provided data on analogous compounds and the illustrative workflows offer a solid foundation for initiating such research endeavors.

References

- 1. Design, Synthesis and Investigation of Biological Activity and Mechanism of Fluoroaryl-Substituted Derivatives at the FL118 Position 7 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Synthesis of Fluorinated Nucleosides/Nucleotides and Their Antiviral Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. 2'-Fluorinated nucleoside chemistry for new drug discovery: achievements and prospects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. dovepress.com [dovepress.com]

- 7. Discovery of (R)-(2-fluoro-4-((-4-methoxyphenyl)ethynyl)phenyl) (3-hydroxypiperidin-1-yl)methanone (ML337), an mGlu3 selective and CNS penetrant negative allosteric modulator (NAM) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Synthesis and in vitro biological evaluation of fluoro-substituted-4-phenyl-1,2,3,6-tetrahydropyridines as monoamine oxidase B substrates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Design, synthesis and biological evaluation of bisnoralcohol derivatives as novel IRF4 inhibitors for the treatment of multiple myeloma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

An In-depth Technical Guide on the Thermal Stability and Decomposition of 2-Fluoro-4-methylphenylacetonitrile

Introduction

2-Fluoro-4-methylphenylacetonitrile is a substituted aromatic nitrile, a class of compounds with significant applications in the synthesis of pharmaceuticals and other fine chemicals. Understanding the thermal stability and decomposition pathways of this molecule is crucial for ensuring safe handling, storage, and processing, as well as for optimizing reaction conditions in its synthetic applications. This guide provides a comprehensive overview of the expected thermal behavior of this compound, details standard experimental protocols for its analysis, and presents plausible decomposition pathways.

Expected Thermal Stability

The thermal stability of an organic molecule is intrinsically linked to the strength of its chemical bonds. The presence of a fluorine atom on the aromatic ring of this compound is expected to confer enhanced thermal stability. The carbon-fluorine (C-F) bond is the strongest single bond in organic chemistry, which significantly increases the energy required to initiate decomposition.[1][2] Fluorinated aromatic hydrocarbons generally exhibit higher decomposition temperatures compared to their non-fluorinated counterparts.[1]

While specific quantitative data for this compound is unavailable, a general estimation can be made by considering related compounds.

| Property | Estimated Value/Range | Rationale |

| Decomposition Onset (TGA) | > 250 °C | Based on the high thermal stability conferred by the C-F bond and the aromatic ring. Non-fluorinated benzyl cyanide has a boiling point of 233.5 °C.[3] Decomposition would occur at a significantly higher temperature. |

| Exothermic Decomposition (DSC) | Likely | The decomposition of organic molecules, particularly those containing nitrogen, is often an exothermic process.[4] |

Potential Thermal Decomposition Pathways

In the absence of specific experimental data, the decomposition pathways of this compound can be inferred from the known behavior of benzyl cyanides, fluorinated aromatic compounds, and general principles of organic chemistry. At elevated temperatures, the molecule is likely to undergo fragmentation through several potential pathways:

-

Cleavage of the Acetonitrile Group: The bond between the aromatic ring and the cyanomethyl group (-CH₂CN) may rupture, leading to the formation of a 2-fluoro-4-methylphenyl radical and a cyanomethyl radical. These highly reactive species would then undergo further reactions.

-

Decomposition of the Nitrile Group: The nitrile group itself can decompose at very high temperatures, potentially leading to the formation of nitrogen oxides (in the presence of oxygen) or other nitrogen-containing species.

-

Fragmentation of the Aromatic Ring: At more extreme temperatures, the stable aromatic ring can break apart, leading to the formation of smaller, volatile fluorinated and non-fluorinated hydrocarbons.

-

Formation of Hydrogen Fluoride (HF): In the presence of a hydrogen source, the fluorine atom can be eliminated as highly corrosive hydrogen fluoride.

Plausible Decomposition Products: Based on these pathways, the thermal decomposition of this compound, especially in an inert atmosphere (pyrolysis), could yield a complex mixture of products, including but not limited to:

-

Fluorotoluene isomers

-

Methane

-

Hydrogen cyanide

-

Various fluorinated aromatic fragments

-

Char

In the presence of oxygen (combustion), the primary products would be:

-

Carbon dioxide (CO₂)

-

Water (H₂O)

-

Nitrogen oxides (NOx)

-

Hydrogen fluoride (HF)

Below is a generalized diagram illustrating a potential initial decomposition step.

Experimental Protocols for Thermal Analysis

To definitively determine the thermal stability and decomposition of this compound, a combination of thermoanalytical techniques should be employed. The most common and informative are Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).[4][5][6]

4.1. Thermogravimetric Analysis (TGA)

-

Objective: To measure the change in mass of a sample as a function of temperature in a controlled atmosphere. TGA is used to determine the onset of decomposition, the temperature ranges of different decomposition steps, and the mass of any residue.[7]

-

Methodology:

-

A small, precisely weighed sample (typically 1-10 mg) of this compound is placed in a tared TGA pan (commonly made of alumina or platinum).

-

The pan is placed in the TGA furnace.

-

The furnace is purged with a selected gas (e.g., nitrogen for pyrolysis studies, air or oxygen for combustion studies) at a controlled flow rate.

-

The sample is heated at a constant rate (e.g., 10 °C/min) over a specified temperature range (e.g., ambient to 800 °C).

-

The mass of the sample is continuously monitored and recorded as a function of temperature.

-

The resulting TGA curve (mass vs. temperature) is analyzed to identify the temperatures at which mass loss occurs. The derivative of the TGA curve (DTG) can be used to pinpoint the temperatures of the maximum rates of decomposition.

-

4.2. Differential Scanning Calorimetry (DSC)

-

Objective: To measure the heat flow into or out of a sample as a function of temperature. DSC is used to identify thermal events such as melting, crystallization, and decomposition, and to quantify the enthalpy changes associated with these events.[5]

-

Methodology:

-

A small, accurately weighed sample (typically 1-5 mg) of this compound is hermetically sealed in a DSC pan (usually aluminum). An empty, sealed pan is used as a reference.

-

Both the sample and reference pans are placed in the DSC cell.

-

The cell is purged with a selected gas.

-

The sample and reference are heated at a constant rate.

-

The instrument measures the difference in heat flow required to maintain the sample and reference at the same temperature.

-

The resulting DSC thermogram (heat flow vs. temperature) shows endothermic (heat absorbing) and exothermic (heat releasing) peaks corresponding to thermal events. Decomposition is typically observed as a sharp exothermic event following any melting endotherm.[4]

-

4.3. Evolved Gas Analysis (EGA)

To identify the decomposition products, the outlet gas from the TGA can be coupled to a mass spectrometer (TGA-MS) or a Fourier-transform infrared spectrometer (TGA-FTIR). This provides real-time analysis of the volatile compounds evolved during decomposition.[5]

Below is a diagram illustrating a general workflow for the thermal analysis of a chemical compound.

References

- 1. benchchem.com [benchchem.com]

- 2. Biodegradation and biotransformation of organofluorine compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Benzyl cyanide - Sciencemadness Wiki [sciencemadness.org]

- 4. perkinelmer.com.ar [perkinelmer.com.ar]

- 5. mdpi.com [mdpi.com]

- 6. The combined use of DSC and TGA for the thermal analysis of atenolol tablets - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Thermogravimetric Analysis (TGA) | Leibniz Institute of Polymer Research Dresden [ipfdd.de]

Commercial Availability and Technical Guide for 2-Fluoro-4-methylphenylacetonitrile

An In-depth Technical Resource for Researchers, Scientists, and Drug Development Professionals

Introduction

2-Fluoro-4-methylphenylacetonitrile is a fluorinated aromatic nitrile that serves as a valuable building block in organic synthesis, particularly in the fields of medicinal chemistry and drug discovery. The presence of the fluorine atom and the methyl group on the phenyl ring, combined with the reactive nitrile functionality, makes it a versatile intermediate for the synthesis of a wide range of more complex molecules. Fluorine substitution is a common strategy in drug design to enhance metabolic stability, binding affinity, and pharmacokinetic properties of bioactive compounds. This technical guide provides a comprehensive overview of the commercial availability, synthesis, purification, and analytical characterization of this compound, as well as its potential applications in drug development.

Commercial Availability and Suppliers

This compound, identified by the CAS Number 80141-93-1 , is readily available from a variety of commercial chemical suppliers.[1][2][3] The purity levels offered are typically suitable for research and development purposes, with most suppliers providing the compound at ≥98% purity. The table below summarizes information from several key suppliers.

| Supplier | CAS Number | Purity | Available Quantities |

| Sigma-Aldrich | 80141-93-1 | 98% | Gram quantities |

| ChemScene | 80141-93-1 | ≥98% | Milligram to gram quantities |

| Oakwood Chemical | 80141-93-1 | 98% | Gram quantities |

| Win-Win Chemical | 80141-93-1 | 98% | Inquire for quantities |

| P&S Chemicals | 80141-93-1 | Inquire | Inquire for quantities |

Note: Availability and quantities are subject to change. It is recommended to consult the suppliers' websites for the most current information.

Experimental Protocols

The following sections provide detailed methodologies for the synthesis, purification, and analytical characterization of this compound.

Synthesis: Cyanation of 2-Fluoro-4-methylbenzyl Bromide

A common and effective method for the synthesis of this compound is the nucleophilic substitution of 2-fluoro-4-methylbenzyl bromide with a cyanide salt. This reaction is a standard procedure for the preparation of benzyl cyanides.

Materials:

-

2-Fluoro-4-methylbenzyl bromide

-

Sodium cyanide (NaCN) or Potassium cyanide (KCN)

-

Ethanol (EtOH)

-

Water

-

Diethyl ether or other suitable extraction solvent

-

Saturated sodium bicarbonate solution

-

Saturated sodium chloride solution (brine)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve sodium cyanide (1.1 equivalents) in a mixture of ethanol and water (e.g., a 1:1 ratio by volume).

-

Warm the solution gently to facilitate the dissolution of the cyanide salt.

-

In a separate container, dissolve 2-fluoro-4-methylbenzyl bromide (1.0 equivalent) in ethanol.

-

Slowly add the solution of 2-fluoro-4-methylbenzyl bromide to the cyanide solution with vigorous stirring.

-

Heat the reaction mixture to reflux and maintain for a period of 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature.

-

Remove the ethanol under reduced pressure using a rotary evaporator.

-

Add water to the residue and extract the aqueous layer with diethyl ether (3 x 50 mL).

-

Combine the organic extracts and wash successively with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.

Purification

The crude product can be purified by either recrystallization or column chromatography.

Recrystallization:

-

Select a suitable solvent or solvent system. Common choices for recrystallization of arylacetonitriles include mixtures of a polar solvent (like ethanol or isopropanol) and a non-polar solvent (like hexane or heptane).[4][5] The ideal solvent should dissolve the compound well at elevated temperatures but poorly at low temperatures.

-

Dissolve the crude product in a minimal amount of the hot solvent.

-

If colored impurities are present, a small amount of activated charcoal can be added, and the hot solution filtered.

-

Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.

-

Collect the purified crystals by vacuum filtration, wash with a small amount of the cold recrystallization solvent, and dry under vacuum.[4]

Column Chromatography:

-

Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).

-

Pack a chromatography column with the silica gel slurry.

-

Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent) and load it onto the top of the silica gel column.

-

Elute the column with a solvent system of appropriate polarity, such as a gradient of ethyl acetate in hexane. The polarity of the eluent can be optimized using TLC analysis.

-

Collect fractions and monitor them by TLC to identify those containing the pure product.

-

Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.

Analytical Characterization

The identity and purity of the synthesized this compound can be confirmed using various analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

1H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons, the benzylic methylene protons, and the methyl protons. The aromatic protons will exhibit splitting patterns influenced by both the fluorine and methyl substituents.

-

13C NMR: The carbon NMR spectrum will show distinct resonances for each carbon atom in the molecule. The carbon atoms attached to or near the fluorine atom will exhibit C-F coupling.

Gas Chromatography-Mass Spectrometry (GC-MS):

-

Prepare a dilute solution of the sample in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).

-

Inject the sample into the GC-MS instrument.

-

The gas chromatogram will provide the retention time of the compound, and the mass spectrometer will yield its mass spectrum.

-

The mass spectrum is expected to show the molecular ion peak (M+) and characteristic fragmentation patterns.[6] Common fragments for benzyl cyanides include the loss of the CN group and cleavage at the benzylic position.

Applications in Drug Development

Fluorinated organic compounds are of significant interest in medicinal chemistry due to the unique properties conferred by the fluorine atom.[7] this compound is a valuable intermediate in the synthesis of more complex bioactive molecules, particularly in the development of kinase inhibitors.[8][9][10] Protein kinases are a large family of enzymes that play crucial roles in cellular signaling pathways, and their dysregulation is implicated in numerous diseases, including cancer and inflammatory disorders.

While a specific, publicly disclosed drug synthesized directly from this compound is not readily identifiable in the literature, its structural motifs are present in various kinase inhibitors. The phenylacetonitrile core can be elaborated into a variety of heterocyclic systems that are known to interact with the ATP-binding site of kinases.

Visualizations

Experimental Workflow: Synthesis and Purification

Caption: Synthesis and purification workflow for this compound.

Logical Relationship: Role as a Pharmaceutical Intermediate

Caption: Role of this compound as a key intermediate.

References

- 1. chemscene.com [chemscene.com]

- 2. pschemicals.com [pschemicals.com]

- 3. 80141-93-1 2-(4-Fluoro-2-methylphenyl)acetonitrile 4-氟-2-甲基苯乙腈 -Win-Win Chemical [win-winchemical.com]

- 4. Reagents & Solvents [chem.rochester.edu]

- 5. reddit.com [reddit.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Biocatalytic synthesis of 2-fluoro-3-hydroxypropionic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Process for the preparation of kinase inhibitors and intermediates thereof - Patent US-9643927-B1 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. data.epo.org [data.epo.org]

- 10. Innovations and Patent Trends in the Development of USFDA Approved Protein Kinase Inhibitors in the Last Two Decades - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Use of 2-Fluoro-4-methylphenylacetonitrile in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the applications of 2-Fluoro-4-methylphenylacetonitrile as a versatile building block in organic synthesis. It includes detailed protocols for its key transformations and highlights its utility in the synthesis of valuable intermediates for the pharmaceutical and agrochemical industries. The strategic incorporation of a fluorine atom and a methyl group on the phenyl ring makes this reagent a valuable synthon for accessing a wide range of complex molecules with tailored properties.

Introduction

This compound is a substituted phenylacetonitrile derivative that serves as a valuable intermediate in organic synthesis. The presence of the fluorine atom can significantly influence the physicochemical properties of the final products, such as metabolic stability, lipophilicity, and binding affinity to biological targets. The nitrile group is a versatile functional handle that can be transformed into various other functionalities, including carboxylic acids, amines, and amides, making it a cornerstone for the construction of diverse molecular scaffolds. These characteristics make this compound a sought-after precursor in the development of new pharmaceuticals and agrochemicals.

Key Applications in Organic Synthesis

The primary utility of this compound in organic synthesis lies in its ability to undergo reactions at the benzylic position and the transformation of the nitrile group. The electron-withdrawing nature of the fluorine atom and the phenyl ring acidifies the benzylic protons, facilitating their removal by a base to form a stabilized carbanion. This carbanion can then react with various electrophiles.

Core Reactions:

-

α-Alkylation: Introduction of alkyl, aryl, or other substituents at the carbon adjacent to the nitrile group. This is a fundamental C-C bond-forming reaction.

-

Hydrolysis: Conversion of the nitrile functionality to a carboxylic acid, yielding 2-(2-fluoro-4-methylphenyl)acetic acid, a key intermediate for many active pharmaceutical ingredients (APIs).

-

Reduction: Transformation of the nitrile group into a primary amine, providing access to phenylethylamine derivatives.

These core reactions open up pathways to a multitude of more complex molecules, including but not limited to, non-steroidal anti-inflammatory drugs (NSAIDs), kinase inhibitors, and various agrochemicals.

Experimental Protocols

The following protocols are detailed methodologies for the key transformations of this compound.

Protocol 1: α-Alkylation of this compound

This protocol describes the phase-transfer catalyzed alkylation of this compound with an alkyl halide. Phase-transfer catalysis is a robust and scalable method that avoids the need for strictly anhydrous conditions or strong, hazardous bases like sodium amide.

Reaction Scheme:

Application Notes and Protocols: Reaction of 2-Fluoro-4-methylphenylacetonitrile with Grignard Reagents

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the reaction of 2-Fluoro-4-methylphenylacetonitrile with various Grignard reagents. This reaction is a valuable tool for the synthesis of substituted aryl ketones, which are important intermediates in the development of pharmaceutical compounds and other biologically active molecules. The presence of the fluoro and methyl groups on the phenyl ring can influence the reactivity of the nitrile and the properties of the resulting ketone, making a thorough understanding of the reaction parameters crucial for successful synthesis.

Introduction

The reaction of nitriles with Grignard reagents (R-MgX) is a classic and efficient method for the formation of ketones. The reaction proceeds through the nucleophilic addition of the Grignard reagent to the electrophilic carbon of the nitrile, forming a magnesium salt of a ketimine intermediate. Subsequent acidic hydrolysis of this intermediate yields the desired ketone.[1][2][3]

The substrate, this compound, possesses an electron-withdrawing fluorine atom and an electron-donating methyl group on the aromatic ring. The fluorine atom can increase the electrophilicity of the nitrile carbon, potentially accelerating the reaction rate. These substituents also offer opportunities for further functionalization in drug discovery programs.

Reaction Mechanism and Signaling Pathway

The reaction proceeds in two main stages: nucleophilic addition and hydrolysis.

-

Nucleophilic Addition: The Grignard reagent, acting as a potent nucleophile, attacks the electrophilic carbon atom of the nitrile group. The pi bond of the nitrile is broken, and a new carbon-carbon bond is formed, resulting in the formation of a magnesium salt of an imine (ketimine).[1][3]

-

Hydrolysis: The reaction mixture is quenched with an aqueous acid solution. The imine intermediate is protonated and then undergoes hydrolysis to yield the final ketone product and ammonia.[1][2]

Caption: General reaction pathway for the synthesis of aryl ketones from this compound and a Grignard reagent.

Quantitative Data Summary

| Starting Nitrile | Grignard Reagent | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| Benzonitrile | Ethylmagnesium Bromide | Ether | Reflux | 2 | ~80 | [2] |

| p-Tolylacetonitrile | Methylmagnesium Iodide | Ether | RT | 1 | ~75 | General Procedure |

| 2-Fluorobenzonitrile | Cyclopentylmagnesium Bromide | THF | RT | - | - | [4] |

| 4-Amino-2-chloronicotinonitrile | 4-Fluorobenzylmagnesium Chloride | Ether | 30 | 12 | 74 | [4] |

| 4-Amino-2-chloronicotinonitrile | 2-Fluorobenzylmagnesium Chloride | Ether | 30 | 12 | 43 | [4] |

Experimental Protocols

The following are generalized protocols for the synthesis of aryl ketones from this compound and a Grignard reagent. Note: All reactions involving Grignard reagents must be carried out under strictly anhydrous conditions using flame-dried glassware and an inert atmosphere (e.g., nitrogen or argon).

Protocol 1: Synthesis of 1-(2-Fluoro-4-methylphenyl)ethan-1-one

Materials:

-

This compound

-

Magnesium turnings

-

Methyl iodide

-

Anhydrous diethyl ether or tetrahydrofuran (THF)

-

Iodine crystal (catalytic amount)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

1 M Hydrochloric acid (HCl)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Hexane

-

Ethyl acetate

Procedure:

Part A: Preparation of Methylmagnesium Iodide (Grignard Reagent)

-

In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings (1.2 equivalents).

-

Add a small crystal of iodine to the flask.

-

Add a small volume of anhydrous diethyl ether to just cover the magnesium turnings.

-

In the dropping funnel, prepare a solution of methyl iodide (1.1 equivalents) in anhydrous diethyl ether.

-

Add a small portion of the methyl iodide solution to the magnesium suspension to initiate the reaction. Initiation is indicated by a color change and gentle refluxing of the solvent. If the reaction does not start, gentle warming with a heat gun may be necessary.

-

Once the reaction has initiated, add the remaining methyl iodide solution dropwise at a rate that maintains a steady reflux.

-

After the addition is complete, continue stirring the mixture at room temperature for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.

Part B: Reaction with this compound

-

Cool the freshly prepared Grignard reagent solution to 0 °C using an ice bath.

-

Dissolve this compound (1 equivalent) in anhydrous diethyl ether in a separate flask.

-

Add the solution of this compound dropwise to the cooled Grignard reagent via the dropping funnel.

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 1-2 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

Part C: Work-up and Purification

-

Cool the reaction mixture to 0 °C in an ice bath.

-

Carefully quench the reaction by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride.

-

If a precipitate forms, add 1 M HCl to dissolve it.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether or ethyl acetate (3 x 50 mL).

-

Combine the organic layers and wash with brine.

-

Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

-

Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure 1-(2-Fluoro-4-methylphenyl)ethan-1-one.

Caption: Experimental workflow for the synthesis of 1-(2-Fluoro-4-methylphenyl)ethan-1-one.

Safety Precautions

-

Grignard reagents are highly reactive and pyrophoric. Handle them under an inert atmosphere and away from moisture and air.

-

Anhydrous ethers are extremely flammable and can form explosive peroxides. Use in a well-ventilated fume hood and away from ignition sources.

-

The reaction can be exothermic. Proper temperature control is essential.

-

Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

References

Application of 2-Fluoro-4-methylphenylacetonitrile in the Synthesis of Bruton's Tyrosine Kinase (BTK) Inhibitors

For Researchers, Scientists, and Drug Development Professionals

Introduction